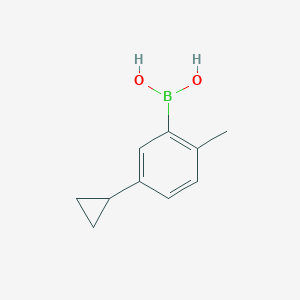

![molecular formula C22H25NO4 B2492056 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid CAS No. 1935383-98-4](/img/structure/B2492056.png)

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid and related compounds typically involves multiple steps, including protection and deprotection strategies, to introduce the fluorenylmethoxycarbonyl (Fmoc) group to amino acids. These processes are crucial for the preparation of peptides and peptide mimetics. For example, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been synthesized from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, showcasing the versatility and importance of the Fmoc group in solid-phase peptide synthesis (Gregar & Gervay-Hague, 2004).

Molecular Structure Analysis

The molecular structure of compounds containing the Fmoc group is characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into their conformation and stability. For instance, the structural analysis of related compounds has revealed syn-periplanar positions of methoxyl and carbonyl groups, influencing their reactivity and interactions (Ichikawa, Ono, & Harada, 2003).

Chemical Reactions and Properties

Compounds with the Fmoc group participate in various chemical reactions, serving as key intermediates in the synthesis of complex molecules. They exhibit a broad spectrum of reactivity, enabling the construction of peptides, glycopeptides, and other biologically relevant molecules. Their chemical properties, such as reactivity towards acids and bases, play a crucial role in peptide synthesis methodologies (Carrasco et al., 2006).

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound is used in the synthesis of Fmoc-protected β2-homoamino acids, which are essential for solid-phase syntheses of β-peptides. The preparation involves diastereoselective amidomethylation and protective-group exchange, useful for large-scale preparation of Fmoc-β2hXaa-OH, vital for β-peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembly and Nanotechnology

The Fmoc variant of the compound exhibits unique self-assembling properties. The self-assembled structures of Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH showcase morphological transitions at the supramolecular level, influenced by concentration and temperature. These morphologies are promising for novel applications in material science and nanotechnology (Kshtriya et al., 2021).

Drug Discovery and Design

The compound plays a role in peptide-based drug discovery. It is involved in synthesizing differentially protected azatryptophan derivatives, crucial for developing novel therapeutics. The protective groups of these derivatives can be selectively removed, offering versatility in drug design (Nimje et al., 2020).

Bioimaging

A water-soluble fluorene derivative of the compound shows potential in bioimaging. It exhibits high two-photon absorptivity and integrin selectivity, making it a suitable probe for integrin imaging. This application is particularly relevant in medical diagnostics and research (Morales et al., 2010).

Supramolecular Chemistry

The compound's Fmoc variants have been used to study self-assembled structures under various conditions, indicating its role in developing novel self-assembled architectures. These findings can contribute to advancements in supramolecular chemistry and materials science (Gour et al., 2021).

Mecanismo De Acción

Target of Action

It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

As an alanine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, and mental performance during stress-related tasks .

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-13(2)20(21(24)25)14(3)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHBZIFNOWTQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)

![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)